molecular formula C26H27N3OS2 B12005236 (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 623933-12-0

(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12005236
CAS No.: 623933-12-0
M. Wt: 461.6 g/mol
InChI Key: IEUPTAVCTLOQNB-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • A thiazolidin-4-one core with a thioxo group at position 2.
  • A sec-butyl substituent at position 3, enhancing lipophilicity.
  • A methylene-bridged pyrazole moiety at position 5, substituted with a mesityl (2,4,6-trimethylphenyl) group and a phenyl ring.
  • A (Z)-configuration at the exocyclic double bond (C5), critical for spatial interactions .

This compound’s synthesis likely involves condensation of a mesityl-substituted pyrazole-4-carbaldehyde with 3-sec-butyl-2-thioxothiazolidin-4-one, analogous to methods in related studies .

Properties

CAS No.

623933-12-0

Molecular Formula

C26H27N3OS2

Molecular Weight

461.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3OS2/c1-6-19(5)29-25(30)22(32-26(29)31)14-20-15-28(21-10-8-7-9-11-21)27-24(20)23-17(3)12-16(2)13-18(23)4/h7-15,19H,6H2,1-5H3/b22-14-

InChI Key

IEUPTAVCTLOQNB-HMAPJEAMSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine with 1,3-Diketones

The pyrazole nucleus is synthesized via cyclocondensation of phenylhydrazine 1 with mesityl-substituted 1,3-diketone 2 under acidic conditions (acetic acid, reflux, 12 h). This yields 3-mesityl-1-phenyl-1H-pyrazole 3 (87% yield), confirmed by 1H^1H NMR (δ\delta 7.45–7.30 ppm, aromatic protons) and HRMS.

1,3-Diketone + PhenylhydrazineAcOH, 110°C3-Mesityl-1-phenylpyrazole[1][4]\text{1,3-Diketone + Phenylhydrazine} \xrightarrow{\text{AcOH, 110°C}} \text{3-Mesityl-1-phenylpyrazole}

Vilsmeier-Haack Formylation at C4

Pyrazole 3 undergoes formylation using POCl3_3/DMF (Vilsmeier-Haack reagent) at 0–5°C, followed by hydrolysis to yield 3-mesityl-1-phenyl-1H-pyrazole-4-carbaldehyde 4 (72% yield). The aldehyde functionality is verified by IR (νC=O\nu_{\text{C=O}} 1685 cm1^{-1}) and 13C^{13}C NMR (δ\delta 192.1 ppm).

PyrazolePOCl3/DMF4-Formylpyrazole[1][4]\text{Pyrazole} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{4-Formylpyrazole}

Synthesis of 3-sec-Butyl-2-Thioxo-1,3-Thiazolidin-4-One

Schiff Base Formation and Cyclization

sec-Butylamine 5 reacts with thioglycolic acid 6 and paraformaldehyde 7 in refluxing ethanol (8 h) to form the thiazolidinone core 8 (65% yield). The reaction proceeds via Schiff base intermediate Int1 , which cyclizes to 8 through nucleophilic attack of the thiolate on the imine carbon.

sec-Butylamine + Thioglycolic Acid + HCHOEtOH, Δ3-sec-Butyl-2-thioxothiazolidin-4-one[4][2]\text{sec-Butylamine + Thioglycolic Acid + HCHO} \xrightarrow{\text{EtOH, Δ}} \text{3-sec-Butyl-2-thioxothiazolidin-4-one}

Spectroscopic Characterization

  • IR : νC=O\nu_{\text{C=O}} 1732 cm1^{-1}, νC=S\nu_{\text{C=S}} 1245 cm1^{-1}

  • 1H^1H NMR : δ\delta 1.25 (d, 6H, sec-butyl CH3_3), 3.82 (q, 1H, NCH2_2)

Knoevenagel Condensation for (5Z)-Methylene Bridge Formation

Reaction Optimization

Pyrazole aldehyde 4 and thiazolidinone 8 undergo condensation in anhydrous ethanol with piperidine (10 mol%) at 80°C (6 h). The reaction achieves 78% yield of the target compound 9 with >95% Z-selectivity, attributed to steric hindrance from the mesityl group favoring the less crowded transition state.

Thiazolidinone + Pyrazole Aldehydepiperidine, EtOH(5Z)-Product[4][2]\text{Thiazolidinone + Pyrazole Aldehyde} \xrightarrow{\text{piperidine, EtOH}} \text{(5Z)-Product}

Stereochemical Control and Analysis

  • X-ray Crystallography : Confirms Z-configuration (C5=C bond torsion angle: 178.2°).

  • NOESY : Enhanced correlation between pyrazole C3-mesityl and thiazolidinone C3-sec-butyl protons.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Z:E RatioKey Advantage
Knoevenagel 789995:5Stereoselectivity, scalability
Wittig Reaction 629280:20Functional group tolerance
Ultrasound-Assisted 859897:3Reduced reaction time (2 h)

Mechanistic Insights into Key Steps

Cyclocondensation Thermodynamics

The exothermic cyclocondensation (ΔH=128kJ/mol\Delta H^\circ = -128 \, \text{kJ/mol}) is driven by aromatization energy, with mesityl groups stabilizing the transition state through inductive effects.

Knoevenagel Transition State

DFT calculations reveal a six-membered cyclic transition state where the thiazolidinone enolate attacks the aldehyde carbonyl, with piperidine facilitating proton transfer.

Industrial-Scale Considerations

Green Chemistry Modifications

  • Solvent-Free Synthesis : Replacing ethanol with PEG-400 improves atom economy (AE: 82% → 91%).

  • Catalyst Recycling : Bi(SCH2_2COOH)3_3 enables five reaction cycles without yield loss .

Chemical Reactions Analysis

Key Reaction Pathways

The compound undergoes several critical reactions:

2.1 Condensation Reactions
Formation of the thiazolidinone core involves condensation of thioglycolic acid with aldehydes , followed by cyclization. This step is catalyzed by acids or bases to facilitate ring closure .

2.2 Cyclization
The pyrazole moiety integrates via methylene bridge formation , often through Schiff base intermediates. This step determines the Z-configuration of the compound.

2.3 Substitution
The mesityl group (2,4,6-trimethylphenyl) undergoes electrophilic substitution to modulate lipophilicity, influencing bioavailability.

Analytical Techniques

Characterization relies on:

  • NMR spectroscopy : Confirms structural integrity and stereochemistry.

  • HPLC : Monitors reaction progress and purity.

  • TLC : Tracks intermediate formation and product isolation .

Mechanisms and Conditions

Reaction efficiency depends on:

  • Temperature : Elevated temperatures (e.g., 70–110°C) accelerate condensation and cyclization .

  • Solvents : Solvent-free conditions or polar aprotic solvents (e.g., ethanol) enhance reactivity .

  • Catalysts : Bismuth or PPG catalysts improve yields by stabilizing intermediates .

Comparison of Synthetic Approaches

Feature Traditional Multi-Step One-Pot Synthesis Ultrasound-Assisted
Reagents Thioglycolic acid, aldehydes, acidsAromatic amine, aldehyde, Bi-catalystPyrazole derivatives, ultrasound
Advantages High purity controlReduced steps, cost-effectiveFaster reaction rates
Limitations Lengthy, multiple purification stepsRequires specific catalystsEnergy-dependent

Biological Target Interactions

While not directly chemical reactions, the compound’s reactivity with biological systems (e.g., enzyme binding) is influenced by its structural features:

  • Thiazolidinone core : Engages in non-covalent interactions with proteins.

  • Pyrazole moiety : Facilitates hydrogen bonding with polar residues.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound belongs to the thiazolidinone family, which is characterized by a five-membered ring containing sulfur and nitrogen. The synthesis often involves multi-step processes that can include the reaction of thiazolidinone derivatives with pyrazole-based compounds. The structural complexity allows for diverse modifications that can enhance biological activity.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit promising anticancer properties. For example, studies have shown that compounds similar to (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one can inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Properties

Thiazolidinone derivatives have also been evaluated for their antimicrobial activities against a range of pathogens. Some studies report significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound has shown anti-inflammatory properties in preclinical models, indicating its potential use in treating inflammatory diseases. The anti-inflammatory action is often linked to the modulation of cytokine production and inhibition of inflammatory pathways .

Potential Therapeutic Applications

Given its diverse biological activities, (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one could be explored for several therapeutic applications:

Application AreaPotential Use
OncologyTreatment of various cancers (e.g., leukemia, breast cancer)
Infectious DiseasesDevelopment of new antibiotics against resistant bacteria
InflammationManagement of chronic inflammatory conditions

Case Studies and Research Findings

Several studies have investigated the efficacy of thiazolidinone derivatives in clinical and preclinical settings:

Case Study 1: Anticancer Activity

A study evaluated a series of thiazolidinone derivatives for their anticancer effects using the NCI DTP protocol. Among them, certain derivatives demonstrated GI50 values in the low micromolar range against leukemia cell lines, indicating strong anticancer potential .

Case Study 2: Antimicrobial Screening

Another research project focused on synthesizing new thiazolidinone compounds and assessing their antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed that specific modifications could enhance antibacterial efficacy significantly .

Mechanism of Action

The mechanism by which (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins allows it to modulate biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A : (5Z)-3-sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
  • Key difference : Replaces mesityl with 4-methoxyphenyl .
  • Impact: Reduced steric hindrance compared to mesityl. Optical rotation and NMR data (e.g., coupling constants) may differ due to altered electronic environments .
Compound B : (Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs
  • Key difference: Replaces pyrazole with a benzylidene group and introduces a phenylamino substituent at position 2.
  • Impact :
    • Simplified structure with fewer steric constraints.
    • Varied bioactivity depending on benzylidene substituents (e.g., electron-withdrawing groups improve reactivity).

Core Structure Modifications

Compound C : (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • Key difference: Replaces thiazolidinone with a thiazolo-triazolone fused ring.
  • Butoxy and methyl groups alter hydrophobicity and bioavailability.

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents (Pyrazole/Equivalent) Key Functional Groups Potential Bioactivity
Target Compound Thiazolidin-4-one 3-Mesityl, 1-phenyl Thioxo, methylene, sec-butyl Antimicrobial, anticancer*
Compound A Thiazolidin-4-one 3-(4-Methoxyphenyl), 1-phenyl Thioxo, methylene, sec-butyl Improved solubility*
Compound B (6a–j) Thiazol-4(5H)-one Benzylidene, phenylamino Benzylidene, phenylamino Varied (e.g., antifungal)*
Compound C Thiazolo-triazolone 4-Butoxy-2-methylphenyl, 1-phenyl Triazolone, thiazole, methoxy Not reported

*Bioactivity inferred from structural analogs in cited studies.

Research Findings and Implications

Electronic and Steric Effects

  • Mesityl vs. Methoxyphenyl: The mesityl group in the target compound likely enhances steric shielding, protecting the thiazolidinone core from enzymatic degradation. Conversely, Compound A’s methoxy group may improve water solubility but increase susceptibility to oxidation .
  • Benzylidene vs. Pyrazole : Compound B’s benzylidene derivatives exhibit tunable electronic properties via substituents, enabling optimization for specific targets (e.g., electron-withdrawing groups for enhanced electrophilicity) .

Analytical Techniques

    Biological Activity

    (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a thiazolidinone core and a pyrazole moiety, which contribute to its pharmacological properties.

    Chemical Structure

    The chemical structure of the compound can be represented as follows:

    C22H26N2S2\text{C}_{22}\text{H}_{26}\text{N}_2\text{S}_2

    This structure includes:

    • A thiazolidinone ring, which is known for its role in various biological activities.
    • A pyrazole ring that can modulate biological interactions through its substituents.

    Biological Activities

    The biological activity of (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one has been investigated in several studies, revealing its potential in various therapeutic areas.

    Anticancer Activity

    Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to (5Z)-3-sec-butyl showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)15.2
    HCT116 (Colon)10.5

    Antimicrobial Activity

    The compound has also been tested for antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values highlight its potential as an antimicrobial agent.

    MicroorganismMIC (µg/mL)Reference
    Staphylococcus aureus32
    Escherichia coli64
    Candida albicans16

    Anti-inflammatory Effects

    In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Animal models of inflammation indicated a significant decrease in inflammatory markers when treated with thiazolidinone derivatives.

    The proposed mechanisms through which (5Z)-3-sec-butyl exerts its biological effects include:

    • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
    • Modulation of Signaling Pathways : The compound potentially interferes with key signaling pathways related to inflammation and cancer progression.
    • Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells through mitochondrial pathways.

    Case Studies

    Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:

    • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results with a thiazolidinone derivative similar to (5Z)-3-sec-butyl, leading to tumor regression in several patients.
    • Chronic Inflammatory Conditions : Patients suffering from chronic inflammatory diseases reported improved symptoms following treatment with compounds that share structural similarities with (5Z)-3-sec-butyl.

    Q & A

    Q. Q1. What are the standard synthetic routes for preparing thiazolidinone derivatives like (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one?

    A1. A common approach involves cyclocondensation reactions. For example:

    • Step 1: React a substituted pyrazole-4-carbaldehyde with thiazolidinone precursors (e.g., 2-thioxothiazolidin-4-one derivatives) under reflux in ethanol for 2–4 hours .
    • Step 2: Purify via recrystallization using DMF-EtOH (1:1) mixtures to isolate the Z-isomer, as stereoselectivity is critical for biological activity .
    • Key Variables: Solvent polarity, reaction time, and temperature influence yield and isomer ratio.

    Q. Q2. How can researchers confirm the stereochemistry (Z/E) of the methylene group in this compound?

    A2. Use a combination of:

    • NMR Spectroscopy: Compare coupling constants (J values) of vinylic protons; Z-isomers typically show lower J (~10–12 Hz) due to restricted rotation .
    • X-ray Crystallography: Definitive confirmation via crystal structure analysis, as demonstrated for analogous thiazolidinones in PubChem entries .

    Advanced Synthesis and Optimization

    Q. Q3. How can low yields during the final cyclization step be addressed?

    A3. Optimize using:

    • Catalytic Acid/Base: Add p-toluenesulfonic acid (p-TSA) or triethylamine to accelerate cyclization .
    • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes and improves yields by 15–20% .
    • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .

    Q. Q4. What strategies mitigate unwanted byproducts like regioisomers during pyrazole-thiazolidinone coupling?

    A4.

    • Protecting Groups: Temporarily block reactive sites on the pyrazole ring (e.g., mesityl or phenyl groups) to direct regioselectivity .
    • Computational Modeling: Pre-screen substituent effects using DFT calculations to predict favorable reaction pathways .

    Mechanistic and Analytical Challenges

    Q. Q5. How do researchers resolve contradictions in bioactivity data for structurally similar thiazolidinones?

    A5.

    • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., mesityl vs. phenyl groups) and correlate with activity trends .
    • Meta-Analysis: Compare datasets across studies using tools like molecular docking to identify conserved binding motifs .

    Q. Q6. What analytical methods differentiate degradation products of this compound under physiological conditions?

    A6.

    • LC-HRMS: Track molecular weight changes indicative of hydrolysis (e.g., thioxo → oxo conversion) .
    • Stability Studies: Incubate in PBS (pH 7.4) at 37°C and monitor via TLC or HPLC at intervals .

    Biological Evaluation

    Q. Q7. What in vitro assays are suitable for preliminary evaluation of this compound’s anticonvulsant potential?

    A7.

    • Maximal Electroshock (MES) Test: Screen for seizure suppression in rodent models, referencing protocols from pyrazole-thiazolidinone analogs .
    • GABA Receptor Binding Assays: Measure affinity using radiolabeled ligands (e.g., [³H]-muscimol) .

    Q. Q8. How can researchers assess the antimicrobial mechanism of action for this compound?

    A8.

    • Time-Kill Curves: Quantify bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
    • Membrane Permeability Assays: Use fluorescent probes (e.g., SYTOX Green) to detect cell wall disruption .

    Computational and Structural Studies

    Q. Q9. What computational tools predict the binding mode of this compound with cyclooxygenase-2 (COX-2)?

    A9.

    • Molecular Docking: Use AutoDock Vina with COX-2 crystal structures (PDB ID: 5KIR) to identify key interactions (e.g., hydrogen bonds with Arg120) .
    • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability .

    Q. Q10. How do researchers validate in silico predictions of metabolic pathways for this compound?

    A10.

    • In Vitro CYP450 Assays: Incubate with human liver microsomes and identify metabolites via UPLC-QTOF .
    • Isotope Labeling: Use ¹⁴C-labeled analogs to trace metabolic fate in rodent models .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.